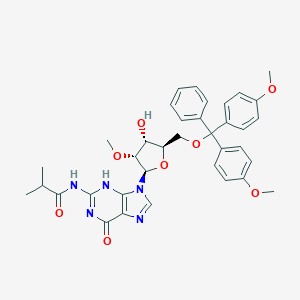

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide

Vue d'ensemble

Description

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a useful research compound. Its molecular formula is C36H39N5O8 and its molecular weight is 669.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is a guanosine derivative , and guanosine derivatives often interact with various RNA and DNA structures, influencing their function.

Mode of Action

As a guanosine derivative, it likely interacts with its targets through hydrogen bonding and stacking interactions, similar to natural guanosine .

Biochemical Pathways

As a guanosine derivative, it may be involved in the regulation of various rna and dna processes .

Pharmacokinetics

It is soluble in acetonitrile , which suggests it may have good solubility in biological systems. Its storage temperature is 2-8°C , indicating that it may require a cool environment for stability.

Result of Action

It has been shown to have an affinity for tissues in a chemotactic assay , suggesting it may influence cell migration or other cellular processes.

Action Environment

Its storage temperature is 2-8°c , suggesting that temperature may play a role in its stability.

Analyse Biochimique

Biochemical Properties

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and depends on the specific context of the reaction. For example, it can serve as an intermediate in the synthesis of nucleotides in biological laboratories .

Cellular Effects

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine on various types of cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the context of the cellular environment.

Molecular Mechanism

At the molecular level, 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine exerts its effects through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action depend on the biochemical context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and can also include effects on metabolic flux or metabolite levels .

Transport and Distribution

5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine is transported and distributed within cells and tissues . This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 5’-O-DMT-N2-Isobutyryl-2’-O-methyl-D-guanosine can affect its activity or function . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound with potential biological activity. This article focuses on its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

- Molecular Formula : C35H36FN5O7

- Molecular Weight : 657.7 g/mol

- CAS Number : 144089-96-3

- IUPAC Name : N-(9-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide

The compound features a purine base and a tetrahydrofuran moiety, which are known to contribute to various biological activities.

- Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This is crucial in preventing oxidative stress-related cellular damage.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of purine compounds can exhibit neuroprotective effects. For instance, similar compounds have been shown to prolong survival times in models of acute cerebral ischemia .

- Cell Differentiation Induction : Research indicates that nucleoside analogs can induce neuronal differentiation in stem cells, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, related compounds often undergo rigorous testing for safety profiles before clinical application.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives of purine and tetrahydrofuran have been synthesized and tested for their cytotoxic effects against breast and lung cancer cells .

Mechanism of Action

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. The structural features of this compound allow it to bind effectively to these targets, leading to reduced tumor growth .

Antiviral Applications

Inhibition of Viral Replication

Recent studies have explored the antiviral potential of purine derivatives. This compound has shown promise in inhibiting the replication of certain viruses by interfering with viral RNA synthesis . This application is particularly relevant in the context of emerging viral infections where conventional treatments are ineffective.

Neuroprotective Effects

Cognitive Enhancement

There is growing interest in the neuroprotective effects of compounds with purine structures. Some studies suggest that N-(9-(...) can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This application is vital as it opens pathways for developing treatments for conditions like Alzheimer’s disease.

Propriétés

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQLJOGRNUQHJX-WIFIACMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566639 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114745-26-5 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.